molecular formula C16H15ClN2O2 B3906698 N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

Cat. No. B3906698
M. Wt: 302.75 g/mol
InChI Key: MDCBSYFDRUQMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CCI-779, is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making CCI-779 an important molecule in the field of cancer research.

Mechanism of Action

The N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide signaling pathway is a crucial regulator of cell growth, proliferation, and survival. It is activated by various extracellular signals, such as growth factors and nutrients, and controls the activity of downstream effectors, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). CCI-779 binds to the intracellular protein FKBP12, forming a complex that inhibits the activity of N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide. This leads to the inhibition of downstream effectors, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, CCI-779 has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of T cells and reduce the production of cytokines, making it a potential treatment for autoimmune diseases. CCI-779 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using CCI-779 in lab experiments is its specificity for the N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide signaling pathway. This allows researchers to study the effects of N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide inhibition on various cellular processes. However, CCI-779 has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain consistent levels of the drug in animal models. In addition, CCI-779 has poor solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the study of CCI-779. One area of research is the development of more potent and selective N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide inhibitors. Another direction is the investigation of the combination of CCI-779 with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, the use of CCI-779 in the treatment of autoimmune diseases and inflammatory disorders is an area of ongoing research. Finally, the study of CCI-779 in animal models of various diseases, including cancer, autoimmune diseases, and inflammatory disorders, will continue to provide valuable insights into its mechanisms of action and potential therapeutic applications.
Conclusion
In conclusion, CCI-779 is a potent inhibitor of the N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide signaling pathway with promising anticancer properties. Its specificity for N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide makes it a valuable tool for the study of cellular processes regulated by this pathway. However, its short half-life and poor solubility in water present challenges for its use in lab experiments. Ongoing research into the development of more potent and selective N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide inhibitors, the combination of CCI-779 with other anticancer agents, and its potential use in the treatment of autoimmune diseases and inflammatory disorders will continue to provide valuable insights into its mechanisms of action and therapeutic applications.

Scientific Research Applications

CCI-779 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, prostate, and renal cell carcinoma. CCI-779 works by inhibiting the N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide signaling pathway, which is commonly dysregulated in cancer cells. By blocking this pathway, CCI-779 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-3-2-4-13(9-11)16(18)19-21-15(20)10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCBSYFDRUQMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.